![molecular formula C19H17NO4S2 B2759702 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate CAS No. 2097917-21-8](/img/structure/B2759702.png)

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

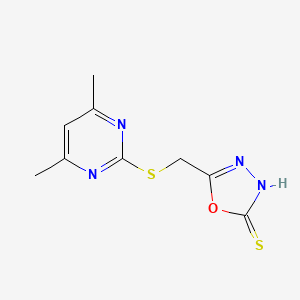

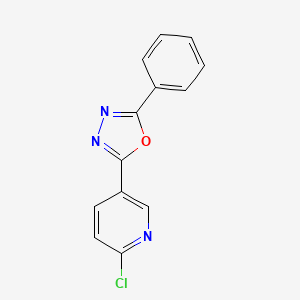

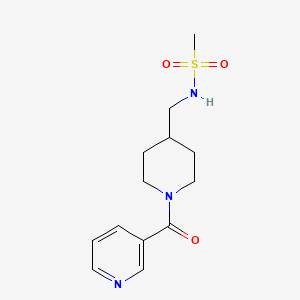

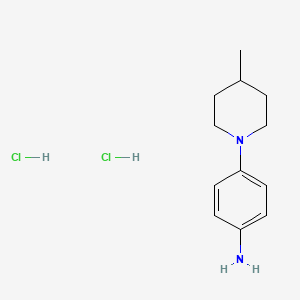

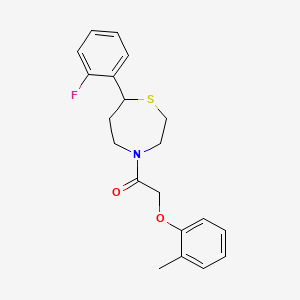

“Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate” is a chemical compound that contains a bithiophene motif . Bithiophene derivatives are popular in various fields of science and technology, including organic chemistry, synthesis, material science, technology, medicine, and pharmaceutical science .

Synthesis Analysis

The synthesis of novel bithiophene derivatives involves new catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The crucial substrates for these catalytic reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bithiophene derivatives include coupling, cycloaddition, high pressure, homogeneous catalysis, and isomerization . These reactions, combined with non-catalytic ones, have been used to obtain new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Quantum Yields

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate (MHncTB) have been synthesized to investigate their unique luminescence properties in various solvents. These compounds exhibit significant variations in quantum yield and luminescence characteristics depending on the substituent group, demonstrating their potential for applications in photophysical studies and materials science (Kim et al., 2021).

Crystal Engineering and Phase Transition

The study of methyl 2-(carbazol-9-yl)benzoate under high pressure revealed a transformation from a Z′ = 8 structure to a Z′ = 2 structure, highlighting the influence of pressure on crystal engineering. This provides insights into the use of external pressures to induce phase transitions in materials, which can be crucial for the development of new pharmaceuticals and materials with specific crystal structures (Johnstone et al., 2010).

Photopolymerization Initiators

A novel compound, proposed as a photoiniferter, demonstrates the capability to decompose under UV irradiation to generate radicals, impacting the field of photopolymerization. This compound's ability to initiate polymerization processes through UV light exposure could lead to advancements in materials science, particularly in the development of polymers and coatings (Guillaneuf et al., 2010).

Corrosion Inhibition in Steel

Theoretical studies on the synthesis of specific methyl benzoate derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic media. This research offers a potential application in the field of corrosion science, providing a cost-effective method to protect industrial metals from corrosive environments (Arrousse et al., 2021).

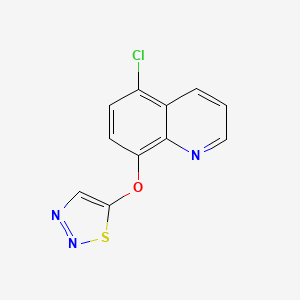

Fluoride Chemosensors

Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have been developed for fluoride sensing. These compounds demonstrate colorimetric and spectroscopic changes upon fluoride ion binding, suggesting their application in environmental monitoring and analysis (Ma et al., 2013).

Eigenschaften

IUPAC Name |

methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14(21)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,21H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEVDOVRMMORHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)

![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2759642.png)